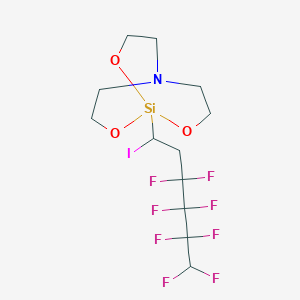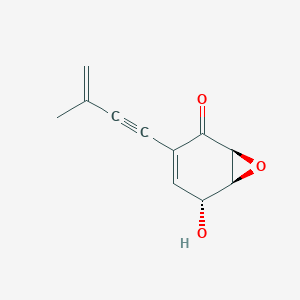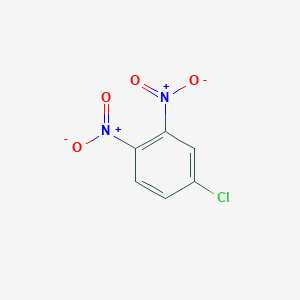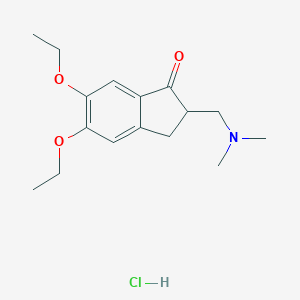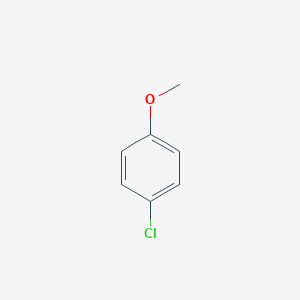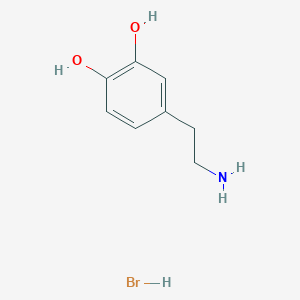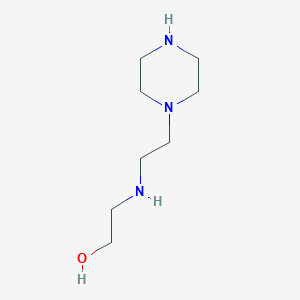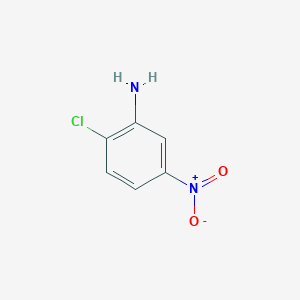
2-Chloro-5-nitroaniline
Vue d'ensemble
Description
2-Chloro-5-nitroaniline is an organic compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a derivative of nitroaniline with a chlorine and a nitro group positioned on the benzene ring, which significantly influences its reactivity and interactions.
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored through different methods. One approach involves the chloridization of nitroaniline with sodium hypochlorite in a hydrochloric acid solution, yielding more than 95% of the product with a purity of over 98% . Another study reported the synthesis of a related compound, N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline, from 2,5-dichloronitrobenzene through a multi-step process including oxidation, etherification, reduction, alkylation, and oxidation .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed using various spectroscopic techniques. Single-crystal X-ray diffraction analysis has shown that the compound crystallizes in a monoclinic crystal structure with the space group P21/c . The crystal structures of related nitroaniline salts have also been determined, providing insights into the molecular conformations and interactions .
Chemical Reactions Analysis
This compound participates in various chemical reactions due to the presence of reactive functional groups. For instance, it can undergo amination reactions under microwave-assisted conditions without the need for a catalyst, leading to the formation of N-substituted 5-nitroanthranilic acid derivatives . The compound's reactivity is also influenced by the presence of the nitro and chloro substituents, which can partake in different chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been extensively studied. The solubility of the compound in various solvents has been measured, showing that it increases with temperature and varies depending on the solvent . The crystal's mechanical properties, such as micro-hardness, have been investigated using the Vickers micro-hardness test . Additionally, the thermal stability and kinetic parameters have been examined using thermogravimetric analysis and differential thermal curves .
Applications De Recherche Scientifique
Croissance de Cristaux Organiques
2-Chloro-5-nitroaniline (2C5NA) est utilisée dans la croissance et la caractérisation de cristaux organiques . La technique de Bridgman verticale est utilisée pour produire des cristaux organiques 2C5NA en vrac . Ce processus implique l'optimisation de la forme, des dimensions et de l'angle du cône de l'ampoule, la définition du profil de température pour le cristal 2C5NA, ainsi que l'identification de l'atmosphère de croissance et du taux de descente .
Analyse des Propriétés Physiques, Chimiques et Mécaniques
Le composé est utilisé pour étudier diverses propriétés physiques, chimiques et mécaniques . La diffraction des rayons X sur monocristal (XRD), la XRD en poudre, la résonance magnétique nucléaire à transformée de Fourier du proton (FT-NMR) et les investigations par spectroscopie infrarouge à transformée de Fourier sont utilisées pour confirmer la structure cristalline, la structure moléculaire et la présence de groupes fonctionnels dans le cristal formé .
Examen de la Stabilité Thermique et des Paramètres Cinétiques
2C5NA est utilisé dans l'examen de la stabilité thermique et des paramètres cinétiques . L'analyse thermogravimétrique et les courbes thermiques différentielles sont utilisées à cette fin .
Investigation de la Conductivité Électrique et du Comportement Diélectrique
Le composé est utilisé pour étudier la conductivité électrique et le comportement diélectrique du 2C5NA avec des variations de fréquence et de température .
Essai de Micro-Dureté Vickers
L'essai de micro-dureté Vickers est effectué sur le cristal organique de this compound, démontrant l'effet de la taille de l'empreinte .
Recherche Pharmaceutique
This compound sert de bloc de construction clé pour la synthèse de nouveaux analogues du sorafénib contenant un cycle de quinoxalinedione et un lien amide
Mécanisme D'action
Target of Action
2-Chloro-5-nitroaniline (2C5NA) is a simple organic compound that has an electron-donating NH2 group and an electron-acceptor NO2 group at the fifth position . It is also chlorine attached at the second position of the aromatic ring It has shown promise in developing cancer therapeutics by targeting oncogenic mirnas and inhibiting cell proliferation .
Mode of Action
It is known that the compound interacts with its targets, possibly through the electron-donating nh2 group and the electron-acceptor no2 group . This interaction may result in changes at the molecular level, potentially inhibiting cell proliferation .
Biochemical Pathways
One study suggests that 2c5na may be metabolized via a novel aerobic degradation pathway by certain strains of rhodococcus . This process involves the partial reduction of 2C5NA to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol .
Pharmacokinetics
It is known that the compound is toxic and requires careful handling due to its potential health risks .
Result of Action
It has been suggested that the compound may inhibit cell proliferation, which could be beneficial in the development of cancer therapeutics .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2C5NA. For instance, the compound is toxic to aquatic life with long-lasting effects . If released into the environment, it can cause significant harm to aquatic ecosystems and biodiversity . Therefore, it is essential to prevent spills and carefully manage the disposal of the compound . Furthermore, the compound should be used in a well-ventilated area to avoid inhalation, and protective clothing should be worn when there is a risk of exposure .
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIXNFOTNVKIGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6038827 | |
| Record name | 2-Chloro-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6038827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [HSDB] Gold colored powder; [MSDSonline] | |
| Record name | 2-Chloro-5-nitroaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3088 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Very soluble in acetone, ether, ethanol, acetic acid | |
| Record name | 2-CHLORO-5-NITROANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6086 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000485 [mmHg] | |
| Record name | 2-Chloro-5-nitroaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3088 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Yellow needles from petroleum ether | |
CAS RN |
6283-25-6 | |
| Record name | 2-Chloro-5-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6283-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-CHLORO-5-NITROANILINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2-chloro-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloro-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6038827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-5-NITROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO198891S5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-CHLORO-5-NITROANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6086 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
121 °C | |
| Record name | 2-CHLORO-5-NITROANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6086 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


